

# Oxirene: A Comprehensive Technical Analysis of its Structure and Bonding

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## Abstract

**Oxirene** ( $c\text{-C}_2\text{H}_2\text{O}$ ), a three-membered heterocyclic compound, has long been a subject of intense theoretical and experimental interest due to its unique electronic structure and high ring strain. As a  $4\pi$  electron system, it is classified as antiaromatic, a designation that historically suggested profound instability and a fleeting existence, if any. For decades, **oxirene** was considered a hypothetical molecule, a transient intermediate, or a transition state in reactions such as the Wolff rearrangement. However, recent groundbreaking experimental work has confirmed its synthesis and detection under cryogenic conditions, opening a new chapter in the study of this enigmatic molecule. This technical guide provides an in-depth analysis of the structure and bonding of **oxirene**, presenting a consolidation of the latest computational and experimental data. It is intended to serve as a core reference for researchers in organic chemistry, astrochemistry, and computational chemistry, as well as for professionals in drug development interested in strained heterocyclic systems.

## Introduction

The quest to understand the structure and stability of small, strained ring systems is a fundamental pursuit in organic chemistry. **Oxirene**, the unsaturated analog of oxirane (ethylene oxide), represents a particularly challenging case. Its predicted antiaromatic character, arising from the cyclic delocalization of  $4\pi$  electrons, has been the focal point of numerous

computational studies.[1][2] The inherent instability suggested by Hückel's rule for antiaromatic systems has made the synthesis and characterization of **oxirene** a formidable challenge.

Recent advancements in experimental techniques, specifically matrix isolation spectroscopy coupled with photoionization mass spectrometry, have enabled the first unambiguous detection of **oxirene**. [3] This breakthrough has provided crucial experimental data to benchmark and refine theoretical models that have been developed over decades to describe the bonding and potential energy surface of the C<sub>2</sub>H<sub>2</sub>O isomers.

This guide will systematically present the current state of knowledge on **oxirene**, with a focus on its geometric structure, vibrational frequencies, and the energetic landscape it shares with its isomers. Detailed experimental protocols for its synthesis and detection are also provided to facilitate further research in this exciting area.

## Computational Analysis of Oxirene Structure and Bonding

The structure and stability of **oxirene** have been extensively investigated using a variety of high-level ab initio and density functional theory (DFT) methods. The Coupled Cluster with Singles, Doubles, and perturbative Triples [CCSD(T)] method, often considered the "gold standard" in computational chemistry, has been instrumental in providing accurate predictions of its properties.

## Molecular Geometry

Computational studies consistently predict a C<sub>2v</sub> symmetric structure for **oxirene**. The key geometric parameters, including bond lengths and bond angles, calculated at the CCSD(T) level with an augmented correlation-consistent polarized valence triple-zeta (aug-cc-pVTZ) basis set are summarized in Table 1.

Parameter	Value (CCSD(T)/aug-cc-pVTZ)
C=C Bond Length	1.29 Å
C-O Bond Length	1.48 Å
C-H Bond Length	1.08 Å
∠(CCO) Bond Angle	76.5°
∠(HCH) Bond Angle	118.0°
∠(OCH) Bond Angle	142.0°

Table 1. Calculated geometric parameters of oxirene.

## Vibrational Frequencies

The calculated vibrational frequencies of **oxirene** provide important spectroscopic signatures for its experimental identification. The harmonic vibrational frequencies calculated at the CCSD(T)/aug-cc-pVTZ level are presented in Table 2. These theoretical predictions were crucial for the successful experimental detection of **oxirene**.

Mode	Symmetry	Frequency (cm <sup>-1</sup> )	Description
v <sub>1</sub>	A <sub>1</sub>	3120	Symmetric C-H Stretch
v <sub>2</sub>	A <sub>1</sub>	1780	C=C Stretch
v <sub>3</sub>	A <sub>1</sub>	950	Symmetric C-O Stretch / Ring Deformation
v <sub>4</sub>	B <sub>2</sub>	3100	Asymmetric C-H Stretch
v <sub>5</sub>	B <sub>2</sub>	850	Asymmetric C-O Stretch / Ring Deformation
v <sub>6</sub>	B <sub>1</sub>	750	Out-of-plane C-H Wag

Table 2. Calculated harmonic vibrational frequencies of oxirene.

## The C<sub>2</sub>H<sub>2</sub>O Potential Energy Surface

**Oxirene** is one of several isomers on the C<sub>2</sub>H<sub>2</sub>O potential energy surface. Understanding the relative energies of these isomers and the transition states that connect them is crucial for comprehending the stability and reactivity of **oxirene**. High-level computational studies, including those at the CCSD(T)/CBS (Complete Basis Set) level, have mapped out this complex energy landscape.

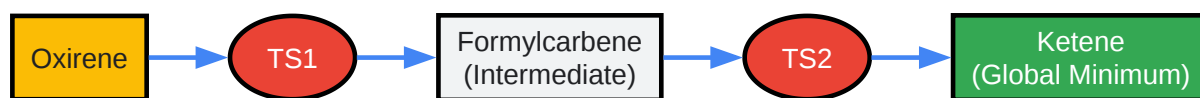
## Key Isomers and Their Relative Energies

Besides **oxirene**, other important C<sub>2</sub>H<sub>2</sub>O isomers include ketene, ethynol, and oxiranylidene. The relative energies of these isomers, with ketene being the global minimum, are presented in Table 3. These values highlight the high-energy nature of **oxirene**.

Isomer	Structure	Relative Energy (kcal/mol) (CCSD(T)/CBS)
Ketene	$\text{H}_2\text{C}=\text{C}=\text{O}$	0.0
Ethynol	$\text{HC}\equiv\text{COH}$	25.8
Oxiranylidene	$\text{c-C(O)CH}_2$	74.2
Oxirene	$\text{c-(CH)}_2\text{O}$	77.7

Table 3. Relative energies of  $\text{C}_2\text{H}_2\text{O}$  isomers.[4]

The energetic relationship and isomerization pathways between **oxirene** and its most stable isomer, ketene, are of particular interest. The interconversion is believed to proceed through a carbene intermediate, formylcarbene.



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Potential energy surface relationship of **oxirene** and ketene.

## Experimental Synthesis and Detection

The first successful synthesis and detection of **oxirene** was achieved by Wang et al. in 2023.[3] The experimental protocol involves the use of matrix isolation spectroscopy, a technique where reactive species are trapped in an inert solid matrix at cryogenic temperatures.

## Experimental Protocol

### 1. Precursor Preparation and Deposition:

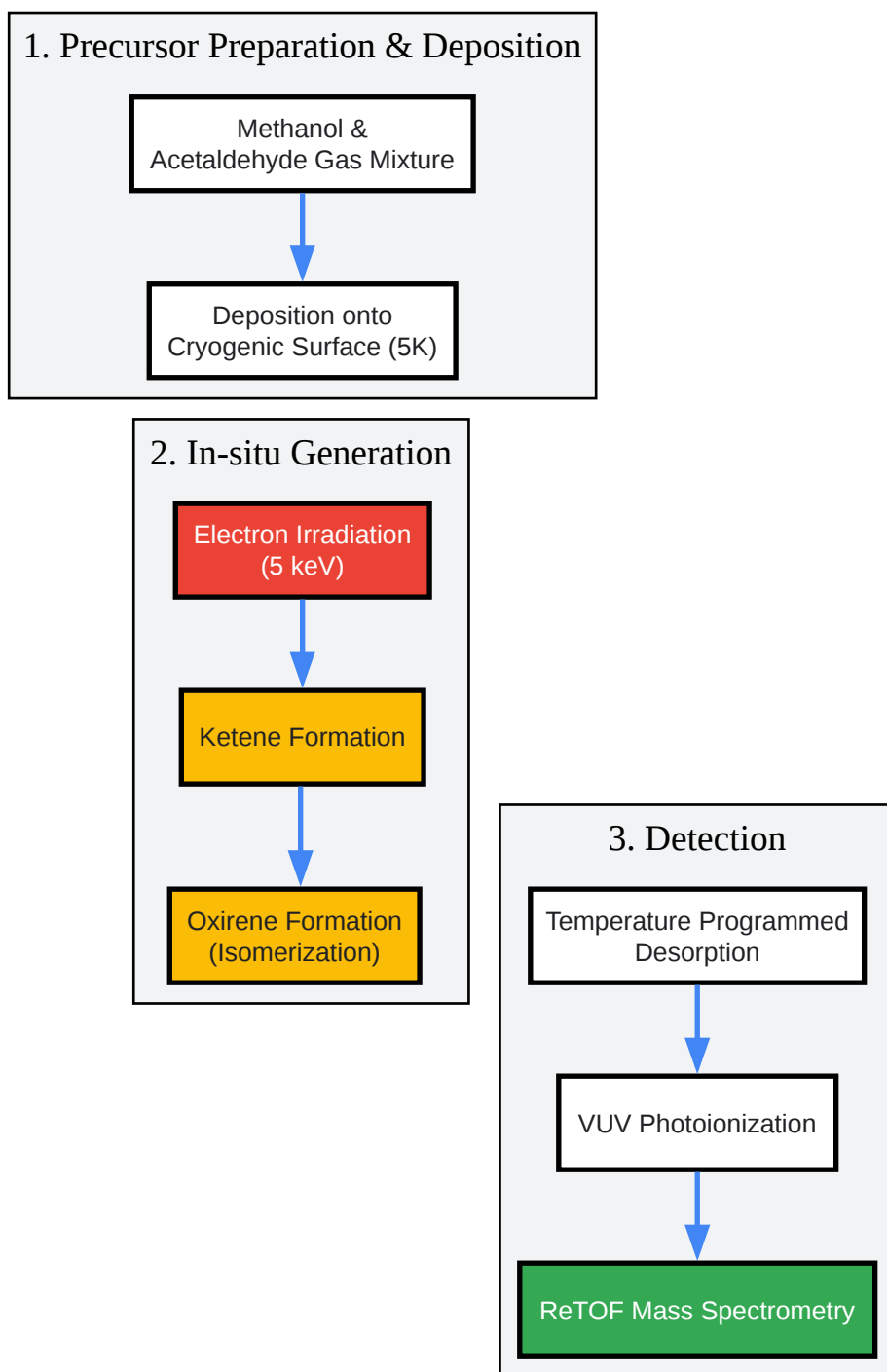
- A gas mixture of methanol ( $\text{CH}_3\text{OH}$ ) and acetaldehyde ( $\text{CH}_3\text{CHO}$ ) is prepared.
- This mixture is deposited onto a cryogenic surface (typically a CsI window) cooled to approximately 5 K.

## 2. In-situ Generation of **Oxirene**:

- The cryogenic matrix is irradiated with high-energy electrons (e.g., 5 keV).
- This irradiation induces the formation of ketene ( $\text{H}_2\text{C}=\text{C}=\text{O}$ ) from acetaldehyde.
- Subsequent electron-induced isomerization of the newly formed ketene leads to the formation of **oxirene**. The surrounding methanol matrix helps to stabilize the high-energy **oxirene** molecule by dissipating excess energy.

## 3. Detection by Photoionization Mass Spectrometry:

- The cryogenic matrix is slowly heated in a temperature-programmed desorption (TPD) experiment.
- As the matrix sublimates, the trapped molecules are released into the gas phase.
- The gas-phase molecules are then ionized using tunable vacuum ultraviolet (VUV) radiation.
- The resulting ions are detected by a reflectron time-of-flight (ReTOF) mass spectrometer.
- By carefully tuning the photoionization energy, different isomers can be selectively ionized and detected based on their distinct ionization energies, allowing for the unambiguous identification of **oxirene**.



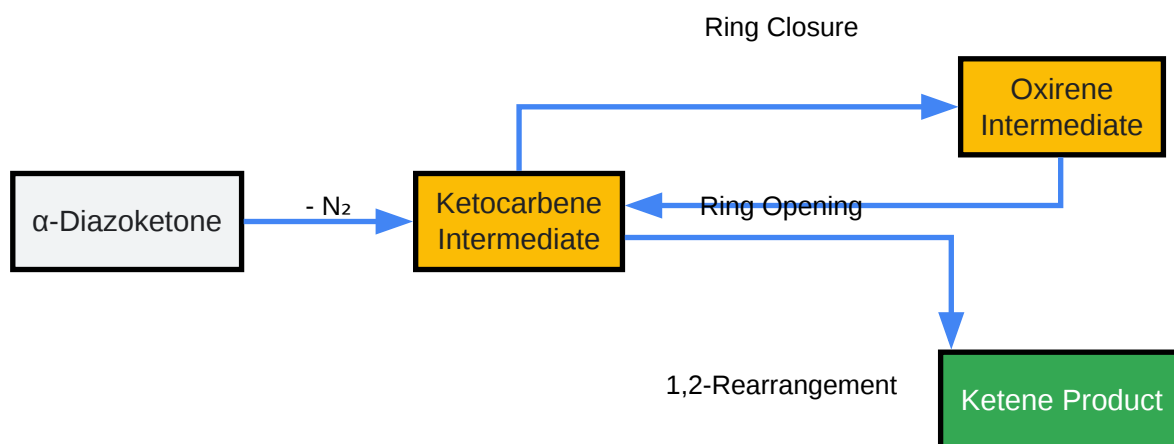
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Experimental workflow for the synthesis and detection of **oxirene**.

## Oxirene as a Reactive Intermediate: The Wolff Rearrangement

The Wolff rearrangement is a classic organic reaction that converts an  $\alpha$ -diazoketone into a ketene. For many years, it was debated whether this reaction proceeds through a concerted mechanism or a stepwise mechanism involving a carbene intermediate. The potential involvement of **oxirene** as a further intermediate in the stepwise pathway has been a topic of significant discussion.

Computational studies have shown that the interconversion of the ketocarbene intermediate to the ketene product can proceed through an **oxirene** intermediate.[5][6] The extremely flat potential energy surface connecting the ketocarbene and **oxirene** suggests that their interconversion is facile.[5] The recent experimental confirmation of **oxirene**'s existence lends further credence to its potential role in such rearrangements.



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The role of **oxirene** as a potential intermediate in the Wolff rearrangement.

## Conclusion and Future Outlook

The successful synthesis and characterization of **oxirene** represent a landmark achievement in the study of strained and antiaromatic molecules. The convergence of high-level computational predictions and sophisticated experimental techniques has finally brought this elusive molecule from the realm of theory into tangible reality.



For researchers and scientists, the confirmed existence of **oxirene** provides a critical benchmark for theoretical models of chemical bonding and reactivity. The detailed experimental protocols outlined in this guide offer a roadmap for further investigations into the properties and reactions of **oxirene** and its derivatives.

For drug development professionals, understanding the chemistry of strained heterocycles like **oxirene** can provide insights into the design of novel pharmacophores and the metabolic pathways of complex molecules. While **oxirene** itself is too unstable for direct therapeutic applications, the fundamental principles governing its structure and reactivity can inform the development of new synthetic methodologies and the understanding of reactive intermediates in biological systems.

The future of **oxirene** research is bright. Further studies will likely focus on the synthesis of substituted **oxirenes** to probe the effects of electronic and steric factors on its stability and reactivity. The exploration of its chemistry in different matrices and its potential role in astrochemical processes will also be exciting avenues of research. The story of **oxirene** is a testament to the power of perseverance in scientific inquiry and the ever-evolving synergy between theory and experiment.

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- To cite this document: BenchChem. [Oxirene: A Comprehensive Technical Analysis of its Structure and Bonding]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b085696#oxirene-structure-and-bonding-analysis]

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